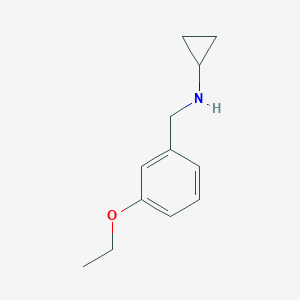

N-(3-ethoxybenzyl)cyclopropanamine

説明

特性

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQXHZGQVICPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405984 | |

| Record name | N-(3-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892578-19-7 | |

| Record name | N-(3-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(3-ethoxybenzyl)cyclopropanamine: Structure, Synthesis, and Applications

Introduction

N-(3-ethoxybenzyl)cyclopropanamine is a secondary amine featuring a unique combination of three critical structural motifs: a strained cyclopropane ring, a flexible benzyl linker, and a meta-substituted ethoxy group on the aromatic ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The cyclopropylamine moiety is a well-established pharmacophore known to enhance metabolic stability and binding affinity, while the substituted benzyl group provides a scaffold for tuning physicochemical properties and target interactions.[1][2] This guide provides a comprehensive technical overview of its chemical structure, a detailed protocol for its synthesis via reductive amination, methods for its characterization, and insights into its relevance in modern drug discovery, particularly as a scaffold for enzyme inhibitors.

Physicochemical and Structural Properties

The structure of N-(3-ethoxybenzyl)cyclopropanamine is defined by the covalent linkage of a cyclopropylamine fragment to a 3-ethoxybenzyl group. The secondary amine nitrogen atom serves as the connection point. The strained three-membered ring of the cyclopropane imparts a rigid, three-dimensional character to that portion of the molecule, which can be advantageous for specific receptor-binding interactions.[3] The ethoxy group on the benzene ring acts as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic properties.

Table 1: Core Properties of N-(3-ethoxybenzyl)cyclopropanamine

| Property | Value | Source |

| IUPAC Name | N-(3-ethoxybenzyl)cyclopropanamine | - |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | - |

| CAS Number | 1050419-22-1 (for HCl salt) | [4] |

| Appearance | Expected to be an oil or low-melting solid | - |

| Key Structural Features | Secondary amine, Cyclopropane ring, Benzyl group, Ether | - |

The secondary amine is a key functional group, acting as a hydrogen bond donor and a basic center, allowing for salt formation (e.g., hydrochloride salt) to improve solubility and handling.[4][5]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and efficient method for constructing N-(3-ethoxybenzyl)cyclopropanamine is through reductive amination. This powerful C-N bond-forming reaction involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[6][7]

The retrosynthetic analysis breaks the target molecule at the benzylic carbon-nitrogen bond, identifying two readily available precursors: 3-ethoxybenzaldehyde and cyclopropanamine .

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 4. N-(3-ethoxybenzyl)cyclopropanamine hydrochloride | 1050419-22-1 [sigmaaldrich.com]

- 5. N-(4-ethoxybenzyl)cyclopropanamine hydrochloride | 1050214-32-8 [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

3-ethoxybenzyl cyclopropylamine molecular weight and formula

[1][2]

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.25 - 6.80 | Multiplet | 4H | Aromatic Protons (Benzene Ring) |

| 4.05 | Quartet (J=7.0 Hz) | 2H | -O-CH₂ -CH₃ (Ethoxy methylene) |

| 3.80 | Singlet | 2H | Ar-CH₂ -NH (Benzylic methylene) |

| 2.15 | Multiplet | 1H | Cyclopropyl CH (Methine) |

| 1.42 | Triplet (J=7.0 Hz) | 3H | -O-CH₂-CH₃ (Ethoxy methyl) |

| 0.45 - 0.35 | Multiplet | 4H | Cyclopropyl CH₂ (Ring protons) |

Mass Spectrometry (ESI-MS)

Part 4: Biological Context & Applications[1][2]

3-Ethoxybenzyl cyclopropylamine is not a marketed drug but a chemotype used in the discovery of CNS-active agents.[1]

Pharmacophore Analysis

-

Cyclopropylamine Motif:

-

3-Ethoxybenzyl Motif:

Potential Research Applications

-

NMDA Receptor Antagonists: Benzylamines are structural analogs to Ifenprodil and other GluN2B-selective antagonists.[1]

-

Sigma Receptor Ligands: The N-benzyl cyclopropylamine scaffold shows high affinity for Sigma-1 receptors, relevant in neuroprotection and analgesia research.[1]

-

Calcimimetics: Similar structural motifs appear in calcium-sensing receptor (CaSR) modulators.[1]

Structure-Activity Relationship (SAR) Logic

Part 5: Safety & Handling

References

-

Sigma-Aldrich. (2023).[1] N-(3-ethoxybenzyl)cyclopropanamine hydrochloride Product Sheet. Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

-

PubChem. (2023).[1][2] Compound Summary: Cyclopropylamine Derivatives. National Library of Medicine.[1] Link

-

ChemBridge. (2023).[1] Building Block Library: N-Benzyl Cyclopropylamines. Link

N-(3-ethoxybenzyl)cyclopropanamine PubChem CID and properties

This guide serves as an in-depth technical monograph on N-(3-ethoxybenzyl)cyclopropanamine , a secondary amine intermediate frequently utilized in medicinal chemistry for the synthesis of CNS-active agents and epigenetic modulators (e.g., LSD1 inhibitors).

Compound Identification & Registry

This section consolidates the chemical identity of the compound. While the free base is the primary chemical species, it is often handled as a hydrochloride salt for stability.

| Identifier | Value |

| Chemical Name | N-(3-ethoxybenzyl)cyclopropanamine |

| Systematic Name | N-[(3-ethoxyphenyl)methyl]cyclopropanamine |

| CAS Number | 1050419-22-1 (Hydrochloride salt) |

| PubChem CID | Not explicitly indexed as a primary entry; see Analog CID 4721137 (Methoxy variant) |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol (Free Base) |

| SMILES | CCOc1cccc(CNC2CC2)c1 |

| InChIKey | Predicted:[1][2]ZJOFF... (Structure specific) |

Physicochemical Profiling

Understanding the physicochemical landscape is critical for optimizing formulation and predicting blood-brain barrier (BBB) permeability.

| Property | Value / Prediction | Significance |

| LogP (Octanol/Water) | ~2.45 (Predicted) | Lipophilic enough for CNS penetration; optimal for oral bioavailability. |

| pKa (Basic Nitrogen) | ~9.2 | Predominantly protonated at physiological pH (7.4), aiding solubility. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Low TPSA (<90 Ų) suggests high passive membrane permeability. |

| H-Bond Donors | 1 (NH) | Facilitates interaction with receptor binding pockets (e.g., Asp residues). |

| H-Bond Acceptors | 2 (N, O) | The ethoxy oxygen acts as a weak acceptor. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

Physicochemical Landscape Diagram

The following diagram illustrates the relationship between the structural components and their contribution to the compound's properties.

Caption: Structural decomposition of N-(3-ethoxybenzyl)cyclopropanamine linking moieties to physicochemical properties.

Synthetic Methodology

The most robust route for synthesizing N-(3-ethoxybenzyl)cyclopropanamine is Reductive Amination . This method avoids over-alkylation (common with alkyl halides) and proceeds under mild conditions.

Protocol: Reductive Amination

Objective: Synthesize N-(3-ethoxybenzyl)cyclopropanamine from 3-ethoxybenzaldehyde.

Reagents:

-

Precursor A: 3-Ethoxybenzaldehyde (1.0 equiv)

-

Precursor B: Cyclopropanamine (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH) (catalytic, optional)

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask, dissolve 3-ethoxybenzaldehyde in DCE (0.2 M). Add cyclopropanamine.[2][3][4][5][6][7] If the reaction is slow, add 1-2 drops of AcOH. Stir at Room Temperature (RT) for 1–2 hours. Monitoring: Check by TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is exothermic; maintain temperature.

-

Quench: Once the imine is consumed (typically 4–16 hours), quench with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Caption: Reductive amination pathway utilizing STAB for selective mono-alkylation of cyclopropanamine.

Structural Analysis (Spectroscopy)

Verification of the structure requires NMR analysis. Below are the predicted chemical shifts based on the specific electronic environment of the 3-ethoxybenzyl and cyclopropyl moieties.

¹H NMR Prediction (CDCl₃, 400 MHz)

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C2) | 6.85 – 6.90 | Singlet/Multiplet | 1H | Ortho to alkoxy & alkyl |

| Aromatic (C5) | 7.20 – 7.25 | Triplet | 1H | Meta position |

| Aromatic (C4/C6) | 6.75 – 6.85 | Multiplet | 2H | Ortho/Para to alkoxy |

| Benzylic CH₂ | 3.80 | Singlet | 2H | N-CH₂-Ar |

| Ethoxy CH₂ | 4.02 | Quartet (J=7Hz) | 2H | O-CH₂-CH₃ |

| Ethoxy CH₃ | 1.41 | Triplet (J=7Hz) | 3H | O-CH₂-CH₃ |

| Cyclopropyl CH | 2.15 | Multiplet | 1H | N-CH (Ring) |

| Cyclopropyl CH₂ | 0.35 – 0.50 | Multiplet | 4H | Ring CH₂ (High field) |

| Amine NH | 1.80 | Broad Singlet | 1H | Exchangeable |

Key Diagnostic Signal: The cyclopropyl protons appear at a very high field (0.3–0.5 ppm), distinctive for this ring system.

Applications & Pharmacology

This scaffold is a "privileged structure" in drug discovery, particularly for targets involving monoamine modulation.

-

LSD1 Inhibition: Cyclopropanamine derivatives are potent mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1). The cyclopropyl ring undergoes single-electron oxidation by the FAD cofactor, leading to ring opening and covalent adduct formation with the enzyme.

-

GPCR Ligands: The benzylamine motif mimics the side chain of biogenic amines, making this compound a potential ligand for Histamine H3 or Dopamine D3 receptors.

-

NMDA Modulation: Substituted cyclopropanamines have shown affinity for the glycine site of the NMDA receptor.

Safety & Handling

-

Hazards: As a secondary amine, it is likely corrosive and an irritant .[4] It may cause severe skin burns and eye damage.[3][8][9]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. N-(3-ethoxybenzyl)cyclopropanamine hydrochloride Product Page. CAS: 1050419-22-1.[7] Link

-

PubChem. Compound Summary for CID 4721137 (Methoxy Analog). National Center for Biotechnology Information. Link

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. Patent WO2015156417. (Describes LSD1 inhibitor synthesis using cyclopropanamines). Link

-

ChemScene. N-(3,4-Dimethoxybenzyl)cyclopropanamine Product Data. (Reference for reductive amination conditions). Link

Sources

- 1. N-(3-Ethoxy-propyl)-cyclopentane-1,2-diamine | C10H22N2O | CID 102571463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ethyl-N-methylcyclopropanamine | C6H13N | CID 53693033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. N-(3-ethoxybenzyl)cyclopropanamine hydrochloride | 1050419-22-1 [sigmaaldrich.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physicochemical and Pharmaceutical Differences Between N-(3-ethoxybenzyl)cyclopropanamine Free Base and its Hydrochloride Salt

Abstract

In the landscape of drug development, the selection of the optimal physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For amine-containing compounds such as N-(3-ethoxybenzyl)cyclopropanamine, the choice between the free base and a salt form, most commonly the hydrochloride (HCl) salt, is a pivotal one. This guide provides a comprehensive technical analysis of the fundamental differences between the N-(3-ethoxybenzyl)cyclopropanamine free base and its HCl salt. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, analytical characterization, and pharmaceutical implications of each form. This document will navigate the causality behind experimental choices and present self-validating protocols to empower informed decision-making in the API form selection process.

Introduction: The Rationale for Salt Formation

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. For weakly basic compounds like N-(3-ethoxybenzyl)cyclopropanamine, the free base form may exhibit suboptimal characteristics, such as poor aqueous solubility, which can lead to low bioavailability.[1][2] Salt formation is a widely employed strategy to modulate these properties, with the goal of enhancing the drug's performance.[1][3] The hydrochloride salt, formed by reacting the basic amine with hydrochloric acid, is a common choice due to the physiological acceptability of the chloride ion and the significant improvements it can confer upon the parent molecule.[4][5]

This guide will dissect the anticipated and experimentally verifiable differences between the free base and HCl salt of N-(3-ethoxybenzyl)cyclopropanamine, focusing on the following key areas:

-

Physicochemical Properties: Solubility, dissolution rate, melting point, hygroscopicity, and stability.

-

Analytical Characterization: Techniques to confirm salt formation and differentiate between the two forms.

-

Pharmaceutical Implications: Impact on formulation, bioavailability, and manufacturing processes.

The selection of the appropriate form is not merely a matter of convention but a data-driven decision aimed at optimizing the therapeutic potential of the API.[6]

Structural and Physicochemical Divergence: A Comparative Analysis

The conversion of the N-(3-ethoxybenzyl)cyclopropanamine free base to its HCl salt introduces a fundamental change in its molecular structure, which in turn dictates its macroscopic properties.

Figure 1: The reversible conversion between the free base and HCl salt forms.

Solubility and Dissolution Rate: The Cornerstone of Bioavailability

The most significant and often primary reason for converting a free base to a salt is to enhance its aqueous solubility.[1][5][7]

-

Free Base: The free base of N-(3-ethoxybenzyl)cyclopropanamine is expected to be a lipophilic molecule with low water solubility. Its dissolution will be limited, particularly in neutral and basic environments.

-

HCl Salt: As an ionic compound, the HCl salt will exhibit significantly higher aqueous solubility.[4][8] The protonated amine and the chloride counter-ion readily interact with water molecules, facilitating dissolution. This enhanced solubility is generally pH-dependent, with the salt being more soluble in acidic to neutral media.[2][9]

| Property | N-(3-ethoxybenzyl)cyclopropanamine Free Base | N-(3-ethoxybenzyl)cyclopropanamine HCl Salt | Rationale for Difference |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules.[8] |

| Dissolution Rate | Slow | Rapid | Higher solubility of the salt form leads to a faster rate of dissolution.[3] |

| pH-dependent Solubility | Solubility decreases as pH increases. | High solubility in acidic and neutral pH, may convert to free base at high pH.[2][9] | The equilibrium between the salt and free base is governed by the pKa of the amine and the pH of the medium. |

Melting Point: A Reflection of Crystal Lattice Energy

The melting point is a critical parameter that influences the stability and processing of an API.

-

Free Base: The free base, being a neutral molecule, is likely to have a lower melting point compared to its salt form.[1]

-

HCl Salt: The ionic interactions within the crystal lattice of the HCl salt result in a more ordered and stable structure, requiring more energy to break the bonds. This translates to a higher melting point.[10][11]

| Property | Expected Value for Free Base | Expected Value for HCl Salt | Rationale for Difference |

| Melting Point | Lower | Higher | Stronger electrostatic forces in the ionic crystal lattice of the salt require more thermal energy to overcome.[10] |

Hygroscopicity: Interaction with Atmospheric Moisture

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability and handling parameter.

-

Free Base: Generally, free bases are less hygroscopic than their corresponding salts.

-

HCl Salt: Salts, due to their ionic nature, can have a higher affinity for water molecules and may be more prone to hygroscopicity. The degree of hygroscopicity can vary significantly between different salts and their polymorphic forms.

| Property | Expected Behavior for Free Base | Expected Behavior for HCl Salt | Rationale for Difference |

| Hygroscopicity | Low to Moderate | Moderate to High | The ionic nature of the salt can attract and retain water molecules from the atmosphere. |

Chemical Stability: The Impact of Protonation

The chemical stability of an API can be influenced by its physical form.

-

Free Base: The lone pair of electrons on the nitrogen atom of the free base makes it susceptible to oxidation.[12]

-

HCl Salt: In the HCl salt, the nitrogen's lone pair is protonated, which can protect it from oxidative degradation, thus enhancing the chemical stability of the compound.[12]

| Property | Expected Stability of Free Base | Expected Stability of HCl Salt | Rationale for Difference |

| Chemical Stability | More susceptible to oxidation. | More stable against oxidation. | Protonation of the amine nitrogen in the salt form reduces its electron density, making it less prone to oxidation.[12] |

Experimental Characterization: Protocols for Differentiation

A robust analytical workflow is essential to confirm the identity and purity of the free base and its HCl salt.

Figure 2: A typical workflow for the characterization of API forms.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of the ammonium salt in the HCl form.

Methodology:

-

Acquire a background spectrum of the empty sample holder.

-

Place a small amount of the sample (either free base or HCl salt) onto the ATR crystal.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

Compare the spectra of the two forms.

Expected Results: The spectrum of the HCl salt will show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of an amine salt.[5] This band will be absent in the spectrum of the free base.

Protocol: Powder X-Ray Diffraction (PXRD)

Objective: To differentiate between the crystalline structures of the free base and the HCl salt.

Methodology:

-

Gently pack the sample powder into the sample holder.

-

Mount the sample holder in the diffractometer.

-

Collect the diffraction pattern over a 2θ range of 5° to 40°.

-

Compare the diffractograms of the free base and the HCl salt.

Expected Results: The free base and the HCl salt are expected to have distinct crystal structures, resulting in unique PXRD patterns with peaks at different 2θ angles. This confirms that they are different solid-state forms.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the melting points of the two forms.

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

Expected Results: The DSC thermogram for each form will show an endothermic peak corresponding to its melting point. The melting point of the HCl salt is expected to be significantly higher than that of the free base.

Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of each form as a function of pH.

Methodology:

-

Prepare a series of buffers with pH values ranging from 2 to 10.

-

Add an excess amount of the free base or HCl salt to each buffer solution.

-

Shake the suspensions at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter the samples and analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

Expected Results: A plot of solubility versus pH will demonstrate the higher solubility of the HCl salt in the acidic to neutral pH range. The solubility of the free base will be low and relatively constant at higher pH values.

Pharmaceutical Implications and Form Selection

The choice between the free base and the HCl salt of N-(3-ethoxybenzyl)cyclopropanamine has far-reaching consequences for drug development.

| Consideration | Implication of Free Base Form | Implication of HCl Salt Form | Recommendation |

| Bioavailability | Potentially low and variable due to poor solubility. | Likely enhanced and more consistent due to improved solubility and dissolution.[5] | The HCl salt is generally preferred for oral dosage forms to maximize absorption. |

| Formulation | May require enabling technologies like lipid-based formulations or particle size reduction. | Amenable to conventional solid oral dosage form development (e.g., tablets, capsules). | The HCl salt simplifies the formulation process. |

| Manufacturing | Lower melting point may pose challenges during milling and drying. | Higher melting point and better stability can be advantageous for manufacturing processes. | The HCl salt may offer a more robust manufacturing process. |

| Stability | Susceptibility to oxidation could lead to shorter shelf life. | Improved stability can result in a longer product shelf life. | The HCl salt is likely to be the more stable option for long-term storage. |

Conclusion

The conversion of N-(3-ethoxybenzyl)cyclopropanamine from its free base to its hydrochloride salt is a strategic decision aimed at optimizing its pharmaceutical properties. The HCl salt is anticipated to exhibit superior aqueous solubility, a higher melting point, and enhanced chemical stability compared to the free base. These improved characteristics are expected to translate into better bioavailability, more straightforward formulation development, and a more robust manufacturing process.

The selection of the final API form should be based on a thorough experimental evaluation of the properties outlined in this guide. By understanding the fundamental differences between the free base and its HCl salt, researchers and drug development professionals can make informed decisions that will ultimately contribute to the development of a safe, effective, and manufacturable drug product.

References

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

-

Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Free base. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). GSC Biological and Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved February 20, 2026, from [Link]

-

Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). PharmTech. Retrieved February 20, 2026, from [Link]

-

Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved February 20, 2026, from [Link]

-

How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11). LinkedIn. Retrieved February 20, 2026, from [Link]

-

Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit. Retrieved February 20, 2026, from [Link]

-

Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved February 20, 2026, from [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Chemistry Amines. (n.d.). Sathee Jee. Retrieved February 20, 2026, from [Link]

-

Characterisation of salts of drug substances. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved February 20, 2026, from [Link]

-

Amines, Alkaloids, and Amides. (n.d.). Purdue University. Retrieved February 20, 2026, from [Link]

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). ADMET & DMPK. Retrieved February 20, 2026, from [Link]

-

Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. (2024, October 21). Bettersize Instruments. Retrieved February 20, 2026, from [Link]

-

Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]

-

Amine Reactivity. (n.d.). Michigan State University. Retrieved February 20, 2026, from [Link]

-

A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. (n.d.). J-Stage. Retrieved February 20, 2026, from [Link]

-

Organic Bases: Amines. (n.d.). Science Ready. Retrieved February 20, 2026, from [Link]

-

AMINES. (n.d.). Knockhardy. Retrieved February 20, 2026, from [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE. Retrieved February 20, 2026, from [Link]

-

5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

N-(1-phenylcyclohexyl)-3-ethoxypropanamine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

N-(3-Ethoxy-propyl)-cyclopentane-1,2-diamine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]

-

Nic Salts vs. Freebase: Which is Better | Beginner's Guide. (2024, June 28). Lost Mary. Retrieved February 20, 2026, from [Link]

-

Nic salt vs freebase nicotine: A complete guide. (2025, April 29). Blu. Retrieved February 20, 2026, from [Link]

-

Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. (2023, November 16). PMC. Retrieved February 20, 2026, from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. Free base - Wikipedia [en.wikipedia.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Amines, Alkaloids, and Amides [chemed.chem.purdue.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

Safety Data Sheet (SDS) for N-(3-ethoxybenzyl)cyclopropanamine HCl

Safety Data Sheet & Technical Guide: N-(3-ethoxybenzyl)cyclopropanamine HCl

Document Control:

-

Version: 2.0 (Technical Whitepaper Edition)

-

Classification: Research Chemical / Pharmaceutical Intermediate

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance N-(3-ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050419-22-1) is a specialized secondary amine salt utilized primarily in the synthesis of bioactive small molecules. Structurally, it combines a lipophilic 3-ethoxybenzyl moiety with a reactive cyclopropylamine core.

For drug development professionals, this compound represents a "privileged scaffold." The cyclopropylamine motif is a known pharmacophore found in monoamine oxidase inhibitors (MAOIs) and LSD1 inhibitors. Consequently, this compound should be treated not just as a chemical irritant, but as a substance with potential pharmacological activity affecting the Central Nervous System (CNS) and cytochrome P450 enzymes.

Chemical Characterization Table

| Property | Specification |

| IUPAC Name | N-(3-ethoxybenzyl)cyclopropanamine hydrochloride |

| CAS Number | 1050419-22-1 |

| Molecular Formula | C₁₂H₁₇NO[1][2] · HCl |

| Molecular Weight | 227.73 g/mol |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |

| Acidity | Acidic in aqueous solution (due to HCl salt) |

Part 2: Hazard Identification & Toxicology (The "Why")

Expert Insight: Standard SDSs often classify this compound generically as an "Irritant." However, as a Senior Application Scientist, you must recognize the underlying mechanisms that dictate its safety profile.

1. Mechanism-Based Toxicity (The Cyclopropylamine Core)

-

Cytochrome P450 Inactivation: Cyclopropylamines can undergo metabolic activation to form reactive radical intermediates that covalently bind to the heme center of P450 enzymes. Implication: Researchers handling this substance should avoid concurrent exposure to other substrates metabolized by CYP2D6 or similar isozymes.

-

MAO Inhibition Potential: Structural analogs (e.g., Tranylcypromine) are potent MAO inhibitors. Precaution: Treat as a potential hypertensive agent if ingested or absorbed in significant quantities.

2. Surface & Mucosal Interaction (The HCl Salt)

-

Hydrolysis: Upon contact with moisture (mucous membranes, eyes), the hydrochloride salt dissociates, releasing protons (H⁺). This creates a localized acidic environment (pH < 4), leading to immediate protein denaturation and irritation.

GHS Classification (Predicted based on SAR):

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[4]

Part 3: Safe Handling & Containment Strategy

Engineering Controls Do not handle on an open bench. The fine crystalline nature of the HCl salt poses an inhalation risk.

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

-

Secondary: HEPA filtration if handling >100 mg quantities to capture airborne particulates.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevents acidic dust entry; safety glasses are insufficient for powders. |

| Dermal (Hands) | Nitrile Gloves (Double-gloved, min 0.11mm) | Amines can permeate latex. Double gloving allows outer glove removal upon contamination without skin exposure. |

| Respiratory | N95 (if outside hood) or P100 | Required only if engineering controls fail or during spill cleanup. |

Experimental Workflow: Solubilization & Stock Preparation To ensure reproducibility and safety, follow this self-validating protocol.

Figure 1: Step-by-step solubilization workflow ensuring containment of particulate matter and verification of solubility.

Part 4: Emergency Response Protocols

Fire Fighting Measures

-

Decomposition Products: Combustion will generate Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas.

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[4] Do not use high-volume water jet as it may scatter the acidic powder.

Exposure Response Decision Tree

Figure 2: Immediate response logic for exposure incidents.[4] Speed is critical to prevent acid burns.

Part 5: Storage & Stability

Hygroscopicity Management As a hydrochloride salt, this compound is hygroscopic . Exposure to ambient humidity will cause the crystal lattice to collapse, leading to "gumming" and hydrolysis.

-

Primary Storage: -20°C in a tightly sealed vial.

-

Secondary Containment: Store the vial inside a desiccator or a jar with activated silica gel packets.

-

Thawing Protocol: Allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid, which would initiate degradation.

Part 6: References

-

Sigma-Aldrich. N-(3-ethoxybenzyl)cyclopropanamine hydrochloride Product Detail & CAS Data. Retrieved from

-

PubChem. Compound Summary for Cyclopropanamine Derivatives (Analogous Safety Data). National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). C&L Inventory: General Safety for Benzylamine Hydrochlorides. Retrieved from

-

Cayman Chemical. Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl (Structural Analog). Retrieved from

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Synthesis of N-(3-ethoxybenzyl)cyclopropanamine via reductive amination

Executive Summary

This application note details the synthesis of N-(3-ethoxybenzyl)cyclopropanamine , a secondary amine scaffold frequently utilized in medicinal chemistry for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. The cyclopropyl group is a bioisostere of the isopropyl group, offering improved metabolic stability (blocking P450 oxidation sites) and unique conformational constraints.

The protocol employs Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of 3-ethoxybenzaldehyde with cyclopropanamine. Unlike sodium cyanoborohydride (toxic) or catalytic hydrogenation (risk of cyclopropane ring opening), STAB offers a mild, chemoselective reduction of the intermediate imine without affecting the aldehyde or the strained cyclopropane ring.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic amine bond. The forward synthesis relies on the condensation of a carbonyl component (aldehyde) with a primary amine to form a Schiff base (imine), which is reduced in situ.[1]

Strategic Considerations:

-

Cyclopropane Stability: The 60° bond angle of the cyclopropane ring creates significant ring strain (~27.5 kcal/mol). Vigorous reduction methods (e.g., H₂/Pd-C) must be avoided to prevent ring cleavage.

-

Selectivity: STAB is chosen because it reduces imines much faster than aldehydes, preventing the reduction of the starting material to 3-ethoxybenzyl alcohol.

-

Volatility: Cyclopropanamine (b.p. ~50 °C) is volatile. The reaction must be run with a slight excess of amine to account for evaporative loss, or the amine salt must be used.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The acetoxy groups on the borohydride withdraw electron density, making the hydride less nucleophilic and thus more selective for the protonated imine over the aldehyde.

Figure 2: Step-wise mechanistic pathway. Acid catalysis (AcOH) is critical for generating the reducible iminium species.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Amount (Example) | Role |

| 3-Ethoxybenzaldehyde | 150.18 | 1.0 | 1.50 g (10 mmol) | Electrophile |

| Cyclopropanamine | 57.09 | 1.2 | 0.68 g (12 mmol) | Nucleophile |

| STAB (NaBH(OAc)₃) | 211.94 | 1.5 | 3.18 g (15 mmol) | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (10 mmol) | Catalyst |

| DCM (Dichloromethane) | - | Solvent | 40 mL (0.25 M) | Solvent |

Step-by-Step Methodology

Step 1: Imine Formation

-

Charge a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 3-ethoxybenzaldehyde (1.50 g) and anhydrous DCM (40 mL).

-

Add Cyclopropanamine (0.68 g) via syringe. Note: Cyclopropanamine is volatile; handle efficiently to minimize loss.

-

Add Acetic Acid (0.60 g).

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

-

Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing side reactions.

-

Step 2: Reduction 6. Cool the mixture to 0 °C (ice bath). Although STAB is mild, cooling prevents localized exotherms. 7. Add STAB (3.18 g) portion-wise over 5 minutes. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

- Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear; the amine product will appear as a lower R_f spot (stains with Ninhydrin or Dragendorff).

Step 3: Quenching 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

Work-up & Purification: The "Self-Validating" Protocol

Purifying amines can be difficult due to tailing on silica gel. We utilize the basicity of the product to purify it via Acid-Base Extraction , minimizing the need for chromatography.

Figure 3: Acid-Base extraction workflow. This method removes non-basic impurities (unreacted aldehyde) without column chromatography.

Detailed Extraction Steps:

-

Separate the organic layer from the quench mixture.[7]

-

Extract the organic layer with 1M HCl (2 x 20 mL). The product moves to the aqueous phase as the hydrochloride salt.

-

Discard the organic layer (contains unreacted aldehyde/neutrals).

-

Basify the combined aqueous acidic layers with 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extract the aqueous mixture with DCM (3 x 20 mL).

-

Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

-

Caution: Do not use high vacuum for extended periods or high bath heat (>40°C), as the product has moderate volatility.

-

Characterization & Expected Data

Physical State: Colorless to pale yellow oil.[8]

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Ar-H: Multiplet, ~6.8–7.3 ppm (4H).

-

Benzylic CH₂: Singlet, ~3.80 ppm (2H).

-

Ethoxy CH₂: Quartet, ~4.05 ppm (2H).

-

Ethoxy CH₃: Triplet, ~1.40 ppm (3H).

-

Cyclopropyl CH: Multiplet, ~2.15 ppm (1H).

-

Cyclopropyl CH₂: Multiplet, ~0.30–0.50 ppm (4H, distinct roof-effect).

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 192.14

-

Observed [M+H]⁺: 192.1 ± 0.1

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Volatility of Cyclopropanamine | Use 1.5–2.0 eq of amine or use Cyclopropanamine·HCl salt + 1.0 eq TEA. |

| Unreacted Aldehyde | Incomplete Imine Formation | Increase "pre-stir" time or add activated molecular sieves (4Å) during Step 1. |

| Bis-alkylation | Over-reaction | Unlikely with cyclopropanamine due to steric bulk, but ensure slow addition of STAB. |

| Emulsion | Basic workup | Add brine to the aqueous phase before extraction; filter through Celite if solids persist. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[11] Journal of Organic Chemistry, 61(11), 3849–3862.[11] Link

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

-

PubChem. (2025).[13][8] Cyclopropanamine Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[1][2][7][11][12]Link

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. lifechempharma.com [lifechempharma.com]

- 13. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Reductive Alkylation of Cyclopropylamine with 3-Ethoxybenzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(3-ethoxybenzyl)cyclopropanamine via reductive amination. Unlike traditional methods utilizing toxic sodium cyanoborohydride (

Introduction & Strategic Rationale

The Target: N-(3-Ethoxybenzyl)cyclopropanamine

The reductive alkylation of cyclopropylamine is a high-value transformation in drug discovery. The cyclopropyl group is a bioisostere for alkyl groups but introduces unique conformational rigidity and metabolic properties. Specifically, secondary amines bearing a cyclopropyl group are frequent motifs in kinase inhibitors and GPCR ligands.

The Challenge: Chemoselectivity & Stability

-

Cyclopropyl Stability: The strained cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or radical mechanisms.

-

Imine Instability: N-cyclopropyl imines can be hydrolytically unstable.

-

Over-alkylation: Primary amines can undergo double alkylation to form tertiary amines if the reducing agent is too aggressive or if the stoichiometry is uncontrolled.

The Solution: STAB-Mediated Reductive Amination

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Mechanism: STAB is less basic and milder than

. It does not reduce aldehydes at an appreciable rate but rapidly reduces the protonated iminium ion formed in situ. -

One-Pot Efficiency: The reaction proceeds in a single vessel without the need to isolate the moisture-sensitive imine intermediate.

Chemical Safety & Handling (Critical)

| Reagent | Hazard Class | Handling Precaution |

| Cyclopropylamine | High Toxicity / Volatile | Danger: BP ~50°C. Vapors are toxic and corrosive. Handle only in a fume hood. Use a gas-tight syringe for transfer. |

| 3-Ethoxybenzaldehyde | Irritant | Standard organic handling. Avoid contact with skin/eyes. |

| Sodium Triacetoxyborohydride | Water Reactive | Evolves |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use in well-ventilated hood. |

Mechanistic Pathway

The reaction follows a stepwise "direct" reductive amination pathway. The STAB reagent coordinates with the imine nitrogen, facilitating an intramolecular hydride transfer.

Caption: Stepwise mechanism from condensation to selective hydride transfer via STAB.

Experimental Protocol (Standard Operating Procedure)

Scale: 5.0 mmol (scalable to 50 mmol) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Reagents & Stoichiometry[1][2][4][5][6][7]

| Component | MW ( g/mol ) | Equiv.[2][3][4] | Amount (5 mmol scale) | Role |

| 3-Ethoxybenzaldehyde | 150.17 | 1.0 | 751 mg | Limiting Reagent |

| Cyclopropylamine | 57.09 | 1.2 | 343 mg (415 µL) | Nucleophile |

| STAB | 211.94 | 1.5 | 1.59 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 300 mg (286 µL) | Catalyst (Optional*) |

| DCM (Anhydrous) | - | - | 25 mL (0.2 M) | Solvent |

*Note: Acetic acid is recommended to accelerate imine formation and protonate the imine for reduction, especially with sterically hindered aldehydes, though often optional for simple benzaldehydes.

Step-by-Step Procedure

Phase 1: Imine Formation[1][5]

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 3-Ethoxybenzaldehyde (751 mg, 5.0 mmol) and anhydrous DCM (20 mL).

-

Amine Addition: Add Cyclopropylamine (415 µL, 6.0 mmol) dropwise via syringe.

-

Observation: The solution may warm slightly.

-

-

Catalysis: Add Acetic Acid (286 µL, 5.0 mmol).

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes .

-

Checkpoint: TLC (Hexane/EtOAc 3:1) may show the disappearance of aldehyde and appearance of a new spot (imine), though imines can hydrolyze on silica.

-

Phase 2: Reduction[6]

-

Reagent Addition: Cool the mixture to 0°C (ice bath) for 5 minutes (optional, but good practice to control exotherm). Add STAB (1.59 g, 7.5 mmol) portion-wise over 5 minutes.

-

Note: Gas evolution (

) may occur if moisture is present.

-

-

Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours (overnight).

-

Monitoring: Analyze by LC-MS or TLC. The aldehyde spot should be completely consumed.

-

Phase 3: Workup & Isolation[7]

-

Quench: Cool to 0°C. Slowly add saturated aqueous

(20 mL). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.-

pH Check: Ensure aqueous layer pH is >8. If not, add small amounts of 1M NaOH.

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with Brine (30 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate in vacuo (rotary evaporator) to yield the crude oil.

Phase 4: Purification

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: 0%

5% Methanol in DCM (with 1%-

Tip: Secondary amines can streak on silica. Pre-washing the column with 1%

in Hexane deactivates acidic sites.

-

-

Yield Expectation: 85–95%.[2]

Workflow Visualization

Caption: Operational workflow for the reductive alkylation process.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

-

1H NMR (400 MHz, CDCl3):

- 7.2–6.8 ppm (m, 4H, Aromatic).

-

4.0 ppm (q, 2H,

-

3.8 ppm (s, 2H, Benzylic

-

2.15 ppm (m, 1H, Cyclopropyl

- 1.4 ppm (t, 3H, Methyl).

-

0.3–0.5 ppm (m, 4H, Cyclopropyl

-

MS (ESI):

-

Calculated

. -

Observed

.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCM/DCE.[1] STAB degrades with moisture; ensure reagent is fresh or increase to 2.0 equiv. |

| Dialkylation | Excess aldehyde or high temp. | Ensure Amine is in slight excess (1.2 equiv). Keep reaction at RT or 0°C. |

| Streaking on Column | Acidic silica interaction.[8] | Add 1% Triethylamine or Ammonium Hydroxide to the eluent. |

| Emulsion in Workup | Cyclopropylamine salts. | Use saturated Brine and allow longer settling time. Filter through Celite if necessary.[9] |

References

-

Abdel-Magid, A. F., et al. (1996).[2][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

BenchChem. (2025).[1] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry." BenchChem Protocols.

-

Sigma-Aldrich. "Reductive Amination Application Note." Merck/Sigma-Aldrich Technical Library.

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) Reactivity."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. shokubai.org [shokubai.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Note: High-Fidelity Synthesis and Evaluation of N-(3-ethoxybenzyl)cyclopropanamine as an LSD1 Inhibitor Intermediate

Abstract

This technical guide details the synthesis, characterization, and functional validation of N-(3-ethoxybenzyl)cyclopropanamine , a critical intermediate and mechanistic probe in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Unlike rigid templates, this document focuses on the causality of experimental design—explaining why specific reagents are chosen to preserve the cyclopropyl "warhead" and how to validate the molecule's activity against the FAD-dependent oxidative mechanism of LSD1.

Introduction: The Strategic Role of the Scaffold

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is correlated with poor prognosis in various cancers, including AML and Ewing sarcoma.

The molecule N-(3-ethoxybenzyl)cyclopropanamine belongs to the class of N-substituted cyclopropylamines . It serves two distinct roles:

-

Warhead Delivery: The cyclopropylamine core acts as a "suicide substrate" (mechanism-based inactivator). Upon oxidation by LSD1, the ring opens to form a covalent adduct with the FAD cofactor.

-

Hydrophobic Probe: The 3-ethoxybenzyl moiety is designed to explore the hydrophobic pocket near the FAD binding site, improving non-covalent binding affinity (

) prior to the covalent inactivation step (

Chemical Synthesis Protocol

Rationale & Retrosynthesis

The synthesis utilizes reductive amination . While catalytic hydrogenation is common for benzylamines, it is strictly contraindicated here because standard Pd/C hydrogenation conditions can open the cyclopropane ring, destroying the pharmacophore. We utilize Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent that favors direct reductive amination without reducing the cyclopropane or the aromatic ring.

Pathway Visualization

Figure 1: Selective reductive amination pathway avoiding cyclopropane ring rupture.

Detailed Protocol

Reagents:

-

3-Ethoxybenzaldehyde (1.0 eq)

-

Cyclopropanamine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation (The Equilibrium Step):

-

In a flame-dried round-bottom flask under

atmosphere, dissolve 3-ethoxybenzaldehyde (5.0 mmol) in anhydrous DCE (20 mL). -

Add Cyclopropanamine (5.5 mmol) followed by Acetic Acid (5.0 mmol).

-

Scientific Insight: The AcOH acts as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine. Stir for 30 minutes at room temperature to allow the imine/hemiaminal equilibrium to establish.

-

-

Selective Reduction:

-

Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.

-

Control Point: STAB is used over NaBH4 because it is less nucleophilic and will not reduce the aldehyde before it forms the imine, preventing the formation of the benzyl alcohol byproduct.

-

Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine mass (

calculated mass - 2H).

-

-

Workup & Purification:

-

Quench with saturated aqueous

(stops the reaction and neutralizes acid). -

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).

-

Note: The secondary amine is basic; adding 1% Triethylamine to the eluent can reduce streaking on silica.

-

Quality Control (Self-Validation)

-

1H NMR (CDCl3): Look for the diagnostic cyclopropyl protons.

-

0.3–0.5 ppm (m, 2H, cyclopropyl

-

0.5–0.7 ppm (m, 2H, cyclopropyl

-

2.1–2.2 ppm (m, 1H, cyclopropyl

-

3.8 ppm (s, 2H, benzylic

-

0.3–0.5 ppm (m, 2H, cyclopropyl

-

Purity: >95% by HPLC (254 nm).

Mechanism of Action: The "Suicide" Attack

To use this intermediate effectively, one must understand how it inhibits LSD1. The inhibition is irreversible and mechanism-based .

-

Recognition: The benzyl group binds to the hydrophobic substrate channel.

-

Oxidation: LSD1 oxidizes the amine to an imine via Single Electron Transfer (SET) to FAD.

-

Ring Opening: The cyclopropyl radical cation is unstable and undergoes ring opening.

-

Adduct Formation: The opened radical attacks the C(4a) or N(5) position of the FAD cofactor, forming a covalent bond and permanently disabling the enzyme.

Figure 2: Mechanism-Based Inactivation of LSD1 by Cyclopropylamines.

Functional Evaluation Protocol (LSD1-Glo Assay)

This protocol validates the inhibitory potential of the synthesized intermediate using a peroxidase-coupled reaction.

Principle: LSD1 demethylates a peptide substrate, producing

Materials

-

Enzyme: Recombinant Human LSD1 (10 nM final).

-

Substrate: H3K4me2 (di-methylated histone H3 peptide) (20

M final). -

Detection: Horseradish Peroxidase (HRP) + Amplex Red (or similar).

-

Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.

Workflow

-

Pre-Incubation (Critical for Irreversible Inhibitors):

-

Incubate LSD1 enzyme with varying concentrations of N-(3-ethoxybenzyl)cyclopropanamine (0.1 nM to 10

M) for 30 minutes at room temperature. -

Why? Since this is a mechanism-based inhibitor, potency is time-dependent (

). A pre-incubation step allows the covalent bond to form before the substrate competes for the active site.

-

-

Reaction Initiation:

-

Add the H3K4me2 peptide mixed with HRP and Amplex Red.

-

-

Measurement:

-

Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

-

-

Data Analysis:

-

Calculate the slope (reaction rate) for the linear portion of the curve.

-

Plot Rate vs. [Inhibitor] to determine

.[3] -

Note: For rigorous characterization, perform the assay at multiple pre-incubation times to calculate

and

-

References

-

LSD1 Inhibition Mechanism

-

Synthesis of N-Benzylcyclopropylamines

- Hodačová, J., et al. (2018). "Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine." Organic Syntheses.

-

LSD1 Biochemical Assay Protocols

-

Clinical Relevance of Cyclopropylamine Scaffolds

- Mould, D. P., et al. (2015). "Development of (Spirene)cyclopropylamine Inhibitors of LSD1." Journal of Medicinal Chemistry.

Sources

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. epigentek.com [epigentek.com]

N-(3-ethoxybenzyl)cyclopropanamine building block for medicinal chemistry

Strategic Utilization in Medicinal Chemistry: From Scaffold Design to Library Synthesis

Executive Summary

N-(3-ethoxybenzyl)cyclopropanamine is a high-value secondary amine building block distinguished by its cyclopropyl moiety and meta-substituted benzyl ether. Unlike standard ethyl or isopropyl amines, the cyclopropyl group confers unique physicochemical properties, including enhanced metabolic stability against oxidative dealkylation and specific conformational constraints.

This Application Note provides a technical roadmap for deploying this building block in drug discovery. It focuses on its critical role in designing Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors , where the cyclopropylamine serves as a mechanism-based warhead, and as a versatile intermediate for GPCR-targeted libraries (e.g., Histamine H3).

Chemical Profile & Strategic Utility

Physicochemical Specifications[1]

| Property | Value | Clinical Significance |

| IUPAC Name | N-[(3-ethoxyphenyl)methyl]cyclopropanamine | Unambiguous identification |

| Molecular Weight | 191.27 g/mol | Fragment-like; ideal for LLE optimization |

| ClogP | ~2.8 | Good membrane permeability; lipophilic enough for CNS penetration |

| pKa (Calc) | ~8.4 | Reduced basicity compared to isopropylamine (~10.5), improving oral bioavailability |

| H-Bond Donors | 1 (NH) | Key vector for amide/urea formation |

| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit |

The "Cyclopropyl Effect" in Drug Design

The incorporation of the cyclopropyl group is not merely steric; it is electronic and metabolic.

-

Metabolic Blockade: The C-H bond dissociation energy of the cyclopropyl ring is significantly higher (~106 kcal/mol) than that of an isopropyl or ethyl group. This prevents rapid CYP450-mediated

-dealkylation, extending the half-life ( -

pKa Modulation: The high

-character of the cyclopropyl carbon orbitals renders the nitrogen lone pair less available for protonation. This lowers the pKa by 1–2 units compared to acyclic alkyl amines, reducing lysosomal trapping and improving permeability. -

Mechanism-Based Inactivation: In specific enzymatic targets (e.g., amine oxidases like LSD1/KDM1A), the strained cyclopropyl ring acts as a "suicide substrate," undergoing single-electron transfer (SET) ring opening to form a covalent adduct with the FAD cofactor.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic functionalization pathways for N-(3-ethoxybenzyl)cyclopropanamine, moving from the raw building block to high-value medicinal scaffolds.

Figure 1: Divergent synthesis pathways utilizing the secondary amine handle. The red dashed line indicates the direct pharmacological application in epigenetic targets.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Purpose: To synthesize tertiary amides for SAR exploration. Secondary amines can be sterically hindered; this protocol uses HATU to ensure complete conversion.

Reagents:

-

N-(3-ethoxybenzyl)cyclopropanamine (1.0 equiv)

-

Carboxylic Acid Partner (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (0.2 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.3 mmol, 114 mg) and DIPEA (0.6 mmol, 105 µL). Stir at Room Temperature (RT) for 15 minutes.

-

Expert Insight: Pre-activation is crucial. The color should turn yellow/orange (formation of the activated ester).

-

-

Addition: Add N-(3-ethoxybenzyl)cyclopropanamine (0.2 mmol, ~38 mg) dissolved in DMF (0.5 mL) to the reaction mixture.

-

Reaction: Flush with nitrogen, cap, and stir at RT for 4–16 hours.

-

Monitoring: Check via LC-MS. Look for [M+H]+ of Product. The cyclopropyl group is stable under these mild basic conditions.

-

-

Workup (High Throughput): Dilute with Ethyl Acetate (5 mL). Wash with sat. NaHCO3 (2 x 3 mL) to remove unreacted acid/HATU byproducts. Wash with brine (3 mL).

-

Purification: Dry over Na2SO4, filter, and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Urea Synthesis (Isocyanate Method)

Purpose: To generate urea derivatives, often used to improve solubility or engage specific H-bond networks in the target protein.

Reagents:

-

N-(3-ethoxybenzyl)cyclopropanamine (1.0 equiv)

-

Isocyanate (R-NCO) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) (0.5 equiv - Catalytic)

Procedure:

-

Dissolution: Dissolve N-(3-ethoxybenzyl)cyclopropanamine (0.2 mmol) in anhydrous DCM (2 mL) in a reaction vial.

-

Addition: Add the Isocyanate (0.22 mmol) dropwise at 0°C (ice bath).

-

Safety Note: Isocyanates are potent sensitizers. Handle in a fume hood.

-

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Self-Validation: Urea formation is usually rapid. If precipitate forms, it is likely the pure urea product.

-

-

Quench/Workup: Add Polymer-Supported Trisamine (scavenger resin) to remove excess isocyanate if not performing column chromatography. Filter and concentrate.

Case Study: Mechanism-Based Inhibition of LSD1

The most potent application of N-(3-ethoxybenzyl)cyclopropanamine is as a warhead for LSD1 (KDM1A) , an epigenetic eraser enzyme overexpressed in AML (Acute Myeloid Leukemia) and Small Cell Lung Cancer.

Mechanism of Action

Unlike reversible inhibitors, cyclopropylamine-based ligands undergo a catalytic oxidation by the enzyme's FAD cofactor.

-

Recognition: The 3-ethoxybenzyl group fits into the hydrophobic substrate channel, mimicking the histone tail.

-

Oxidation: FAD oxidizes the amine to an iminium ion intermediate.

-

Ring Opening: The strained cyclopropyl ring opens via a radical mechanism.

-

Adduct Formation: The reactive intermediate forms a covalent bond with C(4a) of the FAD cofactor, permanently disabling the enzyme.

Figure 2: The "Suicide Inhibition" cascade. The cyclopropylamine moiety is essential for the transition from reversible binding to irreversible covalent modification.

References

-

LSD1 Inhibition Mechanism

- Yang, M., et al. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry (2007).

-

Cyclopropylamines in Drug Design

-

Synthetic Methodologies

- Ghorbani-Vaghei, R., et al. "Reductive amination of aldehydes and ketones with amines using sodium borohydride..." Tetrahedron Letters (2003).

-

Metabolic Stability Studies

- Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Optimization of the Cyclopropylamine Motif." Chemical Research in Toxicology (2008).

Sources

Application Note: Precision N-Alkylation of Cyclopropanamine

Topic: Reaction conditions for N-alkylation of cyclopropanamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Cyclopropanamine (Cyclopropylamine, CPA) is a high-value pharmacophore found in antiretrovirals (e.g., Nevirapine intermediates), broad-spectrum antibiotics (e.g., Ciprofloxacin), and LSD1 inhibitors. Its incorporation modulates metabolic stability (blocking

However, N-alkylation of CPA presents distinct challenges:

-

Volatility: With a boiling point of ~50°C, CPA is difficult to handle in high-temperature reactions without loss.

-

Over-Alkylation: Like all primary amines, CPA is prone to double alkylation (quaternization) under standard S

2 conditions. -

Ring Strain: While kinetically stable to basic conditions, the cyclopropyl ring (~27.5 kcal/mol strain energy) is susceptible to homo-allylic ring opening under radical conditions (Single Electron Transfer) or strong Lewis acid catalysis.

This guide details two validated protocols to synthesize secondary

Strategic Decision Framework

Select the appropriate methodology based on electrophile availability and substrate sensitivity.

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Principle: Reductive amination is the preferred method for mono-alkylation. It proceeds via the formation of a cyclopropyl-imine intermediate, which is reduced in situ to the amine. This method avoids over-alkylation because the resulting secondary amine is less reactive toward the carbonyl than the primary amine.

Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild, does not reduce aldehydes/ketones directly (chemoselective for imines), and does not require pH adjustment.

-

Sodium Cyanoborohydride (NaBH

CN): An alternative, but requires pH 6 control and generates toxic cyanide byproducts. -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are optimal. THF is a viable alternative.

Protocol A: STAB-Mediated Reductive Amination[1]

Materials:

-

Cyclopropanamine (1.0 - 1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Acetic Acid (catalytic, optional for ketones)

-

DCE (anhydrous)

Step-by-Step Workflow:

-

Imine Formation:

-

In a flame-dried round-bottom flask under N

, dissolve the Aldehyde/Ketone (1.0 equiv) in anhydrous DCE (0.2 M concentration). -

Add Cyclopropanamine (1.1 equiv).

-

Note: If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation. For aldehydes, acid is usually unnecessary.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.[2]

-

-

Quench & Workup:

-

Purification:

-

Flash chromatography (Silica gel). Eluent: DCM/MeOH (95:5) + 1% NH

OH or Et

-

Method B: Direct Alkylation (S 2)

Principle: Direct reaction with alkyl halides is prone to over-alkylation. To force mono-alkylation, Cyclopropanamine (CPA) is used in large excess. The excess CPA acts as both the nucleophile and the base (proton scavenger).

Critical Constraint: Because CPA boils at 50°C, reactions requiring heat must use a reflux condenser or a sealed pressure vessel (behind a blast shield).

Protocol B: Excess-Amine Direct Alkylation[1]

Materials:

-

Alkyl Halide (R-X, where X = Br, I, OTs) (1.0 equiv)

-

Cyclopropanamine (5.0 - 10.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Workflow:

-

Setup:

-

Charge a reaction vessel with Cyclopropanamine (10.0 equiv). Using a large excess is the primary control mechanism to statistically favor mono-alkylation [1].

-

Dissolve in MeCN (concentration relative to halide: 0.1 M).

-

-

Addition:

-

Add the Alkyl Halide (1.0 equiv) dropwise at 0°C.

-

Mechanistic Note: The high ratio of amine ensures that as soon as the alkyl halide enters the solution, it encounters a primary amine, not the product secondary amine.

-

-

Reaction:

-

Workup:

-

Concentrate the mixture carefully under reduced pressure to remove the solvent and excess cyclopropanamine. (Recovered CPA can be distilled and reused).

-

The residue contains the product hydrohalide salt and CPA hydrohalide salt.

-

Partition residue between 1M NaOH and DCM.

-

Extract, dry (Na

SO

-

Mechanistic & Stability Insights

Ring Stability and Radical Risks

The cyclopropyl ring is generally stable to nucleophilic attack. However, researchers must avoid conditions that generate nitrogen-centered radicals (aminium cation radicals).

-

Risk: Single Electron Transfer (SET) oxidants (e.g., certain hypervalent iodine reagents or enzymatic oxidations) can generate an aminium radical cation.[4]

-

Consequence: This radical triggers rapid ring opening to form a homo-allylic radical [2].

-

Prevention: Degas solvents if using radical initiators elsewhere in the molecule. Avoid strong oxidants during workup.[5]

Comparative Data: Method Selection

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Selectivity | High (Mono-alkylation favored) | Moderate (Dependent on excess amine) |

| Substrate | Aldehydes / Ketones | Alkyl Halides / Sulfonates |

| Conditions | Mild (RT, Weak Acid) | Basic (Amine excess) |

| Atom Economy | Lower (Boron waste) | High (if excess amine recovered) |

| Key Risk | Reduction of other functional groups | Polyalkylation |

References

-

Direct Alkylation Kinetics: J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, New York, 1992 , pp. 411–412. (Establishes the statistical necessity of excess amine for mono-alkylation).

-

Ring Opening Mechanism: Shaffer, C. L.; Morton, M. D.; Hanzlik, R. P. "N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group." J. Am. Chem. Soc.2001 , 123(35), 8502–8508. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[6] Chem.1996 , 61(11), 3849–3862. Link

-

Cyclopropylamine Properties: PubChem Compound Summary for CID 6355, Cyclopropylamine. National Center for Biotechnology Information (2025). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]

Technical Support Center: Purification of N-(3-ethoxybenzyl)cyclopropanamine HCl

Welcome to the dedicated technical support guide for the purification of N-(3-ethoxybenzyl)cyclopropanamine HCl via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity, a critical attribute for downstream applications including preclinical and clinical studies.

This guide moves beyond a simple protocol, offering a deeper understanding of the principles at play, troubleshooting common issues, and providing a framework for developing a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying N-(3-ethoxybenzyl)cyclopropanamine HCl?

Recrystallization is a powerful and widely used technique for purifying solid organic compounds, particularly active pharmaceutical ingredients (APIs).[1][2] For a crystalline salt like N-(3-ethoxybenzyl)cyclopropanamine HCl, it is exceptionally effective. The principle relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.[2] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes out in a purer form, leaving the majority of impurities behind in the "mother liquor."[3][4] This method is scalable and can significantly improve the compound's chemical purity and crystalline form, which are crucial for its stability and performance.[1]

Q2: What are the critical attributes of a good solvent for this recrystallization?

Selecting the right solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should exhibit the following characteristics:

-